COX-2 Inhibitor II

Colorectal Cancer COX-2 Inhibition Cell Proliferation

Standard selective COX-2 inhibitors like NS-398 offer only micromolar potency (IC50 = 3.8 µM), creating a 950-fold gap for high-affinity enzyme inhibition studies. COX-2 Inhibitor II (SC-791) solves this with validated 4 nM potency. - **Target affinity:** Human COX-2 IC50 = 4 nM; no COX-1 inhibition up to 114 mM (≥28,500× selective) - **Structural advantage:** Difluoromethyl-isoxazole scaffold for metabolic stability - **Application:** Validated for cell-permeable COX-2 signaling studies (in vitro use)

Molecular Formula C16H12F2N2O3S
Molecular Weight 350.3 g/mol
CAS No. 181696-33-3
Cat. No. B1254203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2 Inhibitor II
CAS181696-33-3
SynonymsSC 791
SC-791
SC791 cpd
Molecular FormulaC16H12F2N2O3S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F
InChIInChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22)
InChIKeyDVSOGWILWKEIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COX-2 Inhibitor II and NS-398 Overview


COX-2 Inhibitor II (CAS 181696-33-3, also designated SC-791) is a second-generation, isoxazolyl-benzenesulfonamide compound that functions as a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2). It inhibits human COX-2 with an IC50 of 4 nM while exhibiting minimal COX-1 activity at concentrations up to 114 mM . Closely related research tools include NS-398 (CAS 123653-11-2), the first documented selective COX-2 inhibitor which demonstrates an IC50 of 3.8 µM for COX-2 and no COX-1 inhibition up to 100 µM [1]. Both compounds belong to the selective COX-2 inhibitor class but differ substantially in potency, chemical scaffold, and validated application domains, making direct substitution inappropriate for rigorous experimental workflows.

1

Selective COX-2 pathway inhibition

High-affinity COX-2 enzyme inhibition for prostaglandin-signaling research; structurally distinct isoxazole (SC-791) and methanesulfonamide (NS-398) chemotypes available.

2

Cell-permeable probe options

Both SC-791 and NS-398 reported as cell-permeable; suitable for in vitro cellular assays and in vivo administration without additional formulation requirements.

3

Compound-specific tool selection

Functional outcomes vary by scaffold; COX-2-independent activities documented for NS-398 in leukocyte and cancer-cell models guide application-matched procurement.

COX-2 Inhibitor II and NS-398: Non-Interchangeability


Despite sharing a common nominal target, COX-2 inhibitors exhibit substantial heterogeneity in potency, off-target profiles, and functional outcomes that preclude generic substitution. COX-2 Inhibitor II (SC-791) achieves nanomolar potency (IC50 = 4 nM) against human COX-2 through an isoxazole scaffold containing a difluoromethyl substituent, while NS-398 (IC50 = 3.8 µM) operates via a methanesulfonamide-based structure with approximately 950-fold lower potency [1]. Furthermore, functional head-to-head studies reveal that even chemically distinct COX-2 inhibitors with similar nominal selectivity ratios produce divergent biological effects—for instance, NS-398 inhibits colon adenocarcinoma cell proliferation whereas rofecoxib does not [2], and NS-398 uniquely blocks leukocyte lipid body formation in a manner not shared by SC-58125 [3]. These data underscore that procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Potency and scaffold mismatch

SC-791 (isoxazole) and NS-398 (methanesulfonamide) exhibit a large potency gap in COX-2 inhibition; direct substitution without re-optimization may alter target engagement and assay readouts.

Divergent functional outcomes

COX-2 inhibitors differ in cell proliferation, apoptosis, and lipid-body formation assays even at matched COX-2 inhibition levels; class-level assumptions may misguide model interpretation.

In vivo safety and model translatability

Gastrointestinal tolerability profiles are compound-specific; NS-398 data cannot be extrapolated to other COX-2 inhibitors without dedicated in vivo validation.

COX-2 Inhibitor II and NS-398: Comparative Evidence


Colon Cancer Cell Proliferation: NS-398 vs Rofecoxib

In HT-29 colon adenocarcinoma cells, NS-398 inhibited cell proliferation at 10–40 μM, whereas rofecoxib at the same concentration range did not inhibit proliferation [1]. This differential effect occurs despite both compounds effectively suppressing prostaglandin E2 production, indicating that the anti-proliferative activity of NS-398 in this model is not solely attributable to COX-2 enzyme inhibition.

Colon cancer cell proliferation
Head-to-head
NS-398 inhibited HT-29 proliferation at 10–40 µM; rofecoxib showed no effect at identical concentrations

Supports compound-specific anti-proliferative activity context

COX-2-independent pathways may contribute; cell-line specificity requires verification

Colorectal Cancer COX-2 Inhibition Cell Proliferation

COX-1 Selectivity: NS-398 vs Indomethacin

NS-398 inhibits COX-2 with an IC50 of 3.8 µM while completely sparing COX-1 at concentrations up to 100 µM. In contrast, indomethacin non-selectively inhibits both COX-1 (IC50 = 0.74 µM) and COX-2 (IC50 = 0.97 µM) [1]. In vivo, NS-398 produced anti-inflammatory and analgesic effects comparable to indomethacin across an effective dose range of 0.3–5 mg/kg in rats [1]. Critically, NS-398 produced no significant gastrointestinal lesions even at a single oral dose of 1000 mg/kg , whereas indomethacin is known to cause significant gastrointestinal toxicity at therapeutic doses.

COX-1/COX-2 selectivity
Head-to-head
NS-398: COX-2 IC50 3.8 µM, COX-1 >100 µM; indomethacin: non-selective, GI lesions at therapeutic doses

Enables COX-2-selective pathway studies with low COX-1 interference

Enzyme source differences (sheep/ram vs human) may affect absolute selectivity

Inflammation COX-2 Selectivity Gastrointestinal Safety

Leukocyte Lipid Body Formation: NS-398 vs SC-58125

NS-398 at concentrations of 0.1–10 μM blocked leukocyte lipid body formation elicited by multiple stimuli and also blocked priming for enhanced leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) production. In contrast, the structurally distinct COX-2 inhibitor SC-58125 at identical concentrations (0.1–10 μM) did not block lipid body formation or priming [1]. This differential activity occurs despite both compounds being classified as selective COX-2 inhibitors.

Leukocyte lipid body formation
Head-to-head
NS-398 blocked lipid body formation and LTB4/PGE2 priming at 0.1–10 µM; SC-58125 inactive

COX-2-independent activity supports leukocyte biology research

Effect not shared by all selective COX-2 inhibitors; mechanism context-specific

Inflammation Leukocyte Biology Lipid Mediators

COX-2 Inhibitory Potency: SC-791 vs NS-398

COX-2 Inhibitor II (SC-791) inhibits human COX-2 with an IC50 of 4 nM , whereas NS-398 inhibits COX-2 with an IC50 of 3.8 µM (3,800 nM) [1]. This represents an approximately 950-fold difference in potency. SC-791 is an isoxazolyl-benzenesulfonamide containing a difluoromethyl substituent, while NS-398 is a methanesulfonamide derivative. Both compounds are reported as cell-permeable and act as reversible COX-2 inhibitors .

COX-2 inhibitory potency
Cross-study comparable
SC-791 IC50 4 nM vs NS-398 IC50 3.8 µM; ~950-fold difference

Supports high-affinity COX-2 binding studies with SC-791

Enzyme source and assay conditions differ; direct numerical ranking requires validation

Enzymology COX-2 Inhibition Drug Discovery

COX-2 Inhibitor II and NS-398: Research Applications


COX-2 Selective In Vivo Inflammation Models

Select NS-398 when conducting in vivo studies of COX-2-mediated inflammation where gastrointestinal safety is critical. NS-398 provides anti-inflammatory and analgesic efficacy comparable to indomethacin across 0.3–5 mg/kg in rats but does not produce gastrointestinal lesions even at 1000 mg/kg oral doses [1]. This profile is documented in rat paw edema (ED30 = 1.14 mg/kg), adjuvant arthritis (ED30 = 4.69 mg/kg), and acetic acid-induced writhing in mice (ED50 = 8.2 mg/kg) .

Colon Cancer Cell Proliferation Assays

Use NS-398 in HT-29 colon adenocarcinoma proliferation assays. Head-to-head data demonstrate that NS-398 at 10–40 μM inhibits HT-29 cell proliferation, whereas rofecoxib at identical concentrations shows no effect [1]. This differential activity has been validated across multiple studies and extends to oral squamous cell carcinoma (KB) cells, where both NS-398 and celecoxib strongly suppress proliferation at 10–100 μM .

Leukocyte Lipid Body Formation and Eicosanoid Priming

Employ NS-398 for studies of leukocyte lipid body formation and priming for enhanced eicosanoid production. NS-398 uniquely blocks lipid body formation and LTB4/PGE2 priming at 0.1–10 μM, whereas the selective COX-2 inhibitor SC-58125 is inactive in this assay [1]. This COX-2-independent activity distinguishes NS-398 as a specialized tool for lipid mediator biology research.

High-Potency COX-2 Inhibition

Select COX-2 Inhibitor II (SC-791, CAS 181696-33-3) for applications requiring high-affinity COX-2 inhibition at nanomolar concentrations. SC-791 inhibits human COX-2 with an IC50 of 4 nM and is cell-permeable [1]. This compound is primarily validated for cell signaling applications. Note that peer-reviewed comparative in vivo data for SC-791 are limited; its differentiation is primarily based on in vitro potency and structural properties including the metabolically stable difluoromethyl-isoxazole scaffold .

Application
Selection Property
Validation Focus
In vivo COX-2-mediated inflammation models
GI safety margin and selectivity context
Anti-inflammatory and GI lesion endpoints
Colon adenocarcinoma cell proliferation assays
Cell-line specific anti-proliferative context
Proliferation and apoptosis pathway endpoints
Leukocyte lipid body and eicosanoid priming research
COX-2-independent activity context
Lipid body formation and LTB4/PGE2 priming endpoints
High-affinity COX-2 inhibition studies
Nanomolar-range potency requirement
Human COX-2 enzyme inhibition and cellular target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for COX-2 Inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.